



Application of Gibberellic Acid (GA3) in Plant Tissue Culture

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Compound of Interest		
Compound Name:	17-AEP-GA	
Cat. No.:	B15608890	Get Quote

A Note on the Originally Requested Compound "17-AEP-GA":

Extensive searches of scientific literature and chemical databases did not yield any information on a compound specifically named "17-AEP-GA" in the context of plant tissue culture or plant biology. It is possible that this is a non-standard abbreviation, an internal compound name not in public literature, or a typographical error.

Therefore, this document provides comprehensive application notes and protocols for Gibberellic Acid (GA3), a widely studied and commercially significant gibberellin used in plant tissue culture. The information presented here is intended to serve as a detailed guide for researchers, scientists, and drug development professionals working in this field.

Gibberellic acid (GA3) is a naturally occurring plant hormone that regulates various developmental processes, including stem elongation, germination, dormancy, flowering, and leaf and fruit senescence.[1] In plant tissue culture, GA3 is a powerful growth regulator used to promote cell elongation, break dormancy, and stimulate rapid growth, making it an invaluable tool for micropropagation and plant research.[1]

Quantitative Data on the Effects of GA3 in Plant Tissue Culture

The efficacy of GA3 in plant tissue culture is concentration-dependent and varies among plant species and explant types. The following tables summarize the quantitative effects of GA3 on key developmental processes as reported in various studies.



Table 1: Effect of GA3 Concentration on In Vitro Shoot Proliferation and Elongation

Plant Species	Explant Type	GA3 Concentration (mg/L)	Observed Effect	Reference
Solanum tuberosum (Potato) 'Desiree'	Shoot Tip	0.25	Optimal shoot length and number of leaves per plantlet.	[2]
2.00	Maximum number of shoots (11.48) and greatest shoot length (5.56 cm).	[2]		
Camellia sinensis (Tea) 'Iran 100'	Nodal Segment	0.5 (in combination with 3 mg/L BAP)	Significant shoot elongation, resulting in prominent nodal segments.	[3]
Lisianthus	Seedling	1.0 - 2.0	Increased average shoot length compared to control.	[4]
Phoenix dactylifera (Date Palm)	-	High concentrations	Highest mean shoot regeneration and elongation.	[5]

Table 2: Effect of GA3 Concentration on In Vitro Rooting



Plant Species	Explant Type	GA3 Concentration (mg/L)	Observed Effect	Reference
Solanum tuberosum (Potato) 'Desiree'	Shoot Tip	0.25	Minimum days to root initiation (5 days).	[2]
2.00	Maximum number of roots (34.65) and greatest root length (4.13 cm).	[2]		
Lisianthus	Seedling	0.5 - 4.0	Decreased average number of roots compared to control.	[4]

Table 3: Effect of GA3 on In Vitro Seed Germination

Plant Species	Explant Type	GA3 Concentration (mg/L)	Observed Effect	Reference
Garcinia mangostana (Mangosteen)	Seed	0.75 (in ½ MS medium)	Fastest mean shoot emergence time (23.33 days).	[6]
Mungbean	Seed	200 ppm	Highest germination rate.	[7]

Experimental Protocols

Protocol 1: Preparation of GA3 Stock Solution (1 mg/mL)

Methodological & Application





This protocol outlines the preparation of a 1 mg/mL stock solution of Gibberellic Acid (GA3), which can then be diluted to the desired final concentration in the plant tissue culture medium.

Materials:

- Gibberellic Acid (GA3) powder (CAS No. 77-06-5)[8]
- Ethanol or 1N Potassium Hydroxide (KOH) / Sodium Hydroxide (NaOH)[8]
- Sterile distilled or deionized water
- 100 mL volumetric flask
- Sterile filter (0.2 μm) and syringe
- Sterile storage bottles

Procedure:

- Accurately weigh 100 mg of GA3 powder.
- Transfer the powder to a 100 mL volumetric flask.
- Add 2-5 mL of a suitable solvent to dissolve the powder. GA3 is sparingly soluble in water but soluble in ethanol or a few drops of 1N KOH or NaOH.[8][9]
- Once the GA3 is completely dissolved, slowly add sterile distilled water to bring the total volume to 100 mL. Stir the solution continuously while adding water to prevent precipitation.
 [10]
- Sterilize the stock solution by passing it through a 0.2 µm syringe filter into a sterile storage bottle. Autoclaving is generally not recommended for hormone solutions as heat can degrade the compound.
- Label the sterile storage bottle with the compound name, concentration (1 mg/mL), and date of preparation.
- Store the stock solution at 2-8°C in the dark.



Protocol 2: In Vitro Shoot Induction and Elongation using GA3

This protocol provides a general methodology for using GA3 to promote shoot elongation in plant tissue culture. The optimal concentration of GA3 should be determined empirically for each plant species and cultivar.

Materials:

- Sterile plant explants (e.g., nodal segments, shoot tips)
- Basal plant tissue culture medium (e.g., Murashige and Skoog MS medium) supplemented with appropriate vitamins and sucrose.
- GA3 stock solution (1 mg/mL)
- Other plant growth regulators as required (e.g., cytokinins like BAP for shoot proliferation)
- Sterile culture vessels (e.g., test tubes, petri dishes, jars)
- Sterile forceps and scalpels
- Laminar flow hood
- Growth chamber with controlled light and temperature

Procedure:

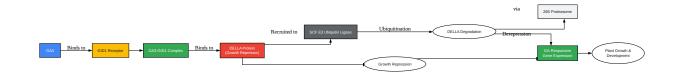
- Prepare the basal culture medium and dispense it into culture vessels. Autoclave the medium.
- After the medium has cooled to approximately 45-50°C in a laminar flow hood, add the filter-sterilized GA3 stock solution to achieve the desired final concentration (typically ranging from 0.01 to 5.0 mg/L).[8][9] Also, add any other required filter-sterilized growth regulators.
- Gently swirl the medium to ensure uniform distribution of the GA3.



- Aseptically place one sterile explant onto the surface of the solidified medium in each culture vessel.
- Seal the culture vessels and label them appropriately.
- Incubate the cultures in a growth chamber under controlled conditions (e.g., 25 ± 2°C, 16-hour photoperiod).
- Observe the cultures regularly for signs of shoot elongation and proliferation.
- Subculture the elongated shoots to fresh medium at regular intervals (e.g., every 3-4 weeks) for further growth and multiplication.

Visualizations: Signaling Pathways and Workflows Gibberellic Acid (GA3) Signaling Pathway

The canonical signaling pathway for gibberellins involves the perception of the hormone by its receptor, leading to the degradation of DELLA proteins, which are repressors of gibberellin-responsive genes.



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Caption: GA3 signaling pathway leading to the degradation of DELLA repressors.

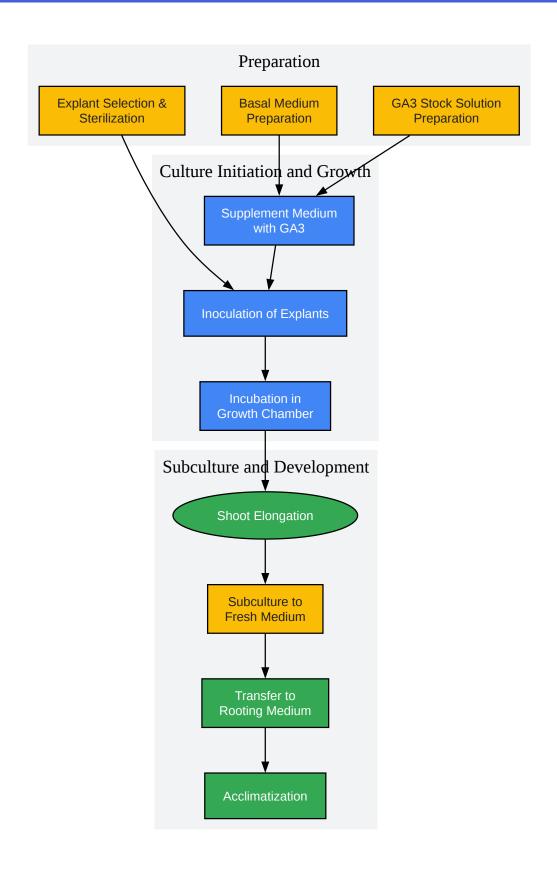




Experimental Workflow for In Vitro Propagation with GA3

The following diagram illustrates a typical workflow for utilizing GA3 in a plant micropropagation protocol to enhance shoot elongation.





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Caption: Workflow for in vitro propagation using GA3 for shoot elongation.



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